4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a methylating agent. One common method includes the use of methyl iodide in the presence of a base such as cesium carbonate in a solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium tert-butoxide and N-methylpyrrolidone.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation and Reduction: Products include oxidized or reduced pyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes . The exact pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine is unique due to the presence of both chloro and methyl groups on the pyrimidine ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVJAFILTNGLLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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